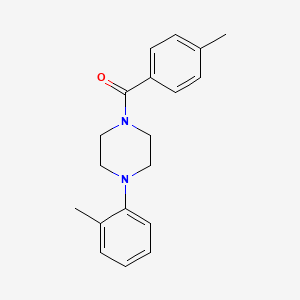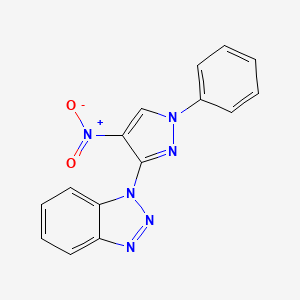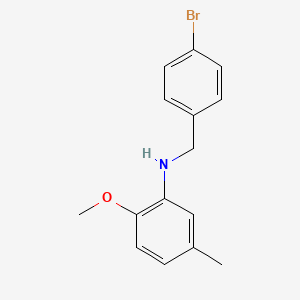![molecular formula C20H11ClN2O B5725936 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.
作用機序
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile works by inhibiting the activity of PDE4 and PDE7 enzymes. These enzymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. By inhibiting the activity of these enzymes, 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile increases the levels of cAMP and cGMP, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the lungs and intestines, which can be beneficial in diseases such as asthma and IBD. It has also been shown to reduce airway hyperresponsiveness, which is a characteristic feature of asthma and COPD.
実験室実験の利点と制限
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, there are also limitations to its use in lab experiments. It is not always clear how well the effects observed in vitro translate to in vivo models, and there may be differences in the effects of 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile in different animal models.
将来の方向性
There are several future directions for research on 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has also been suggested that 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile may have potential as an anti-cancer agent, although more research is needed in this area. Additionally, there is ongoing research into the development of more potent and selective inhibitors of PDE4 and PDE7, which may have improved therapeutic effects compared to 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile.
合成法
The synthesis of 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile involves several steps. The first step involves the reaction between 3-chlorophenylboronic acid and 2-furanylboronic acid, which results in the formation of 5-(3-chlorophenyl)-2-furylboronic acid. This is then reacted with 4-bromo-1-cyanobenzene to form the final product, 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile.
科学的研究の応用
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). This inhibition has been shown to have potential therapeutic effects in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
特性
IUPAC Name |
4-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O/c21-18-3-1-2-16(10-18)20-9-8-19(24-20)11-17(13-23)15-6-4-14(12-22)5-7-15/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUIPSAIDKKOJ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
![3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)

![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)